1-cyclopentanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine 1-cyclopentanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 946263-58-7
VCID: VC11945673
InChI: InChI=1S/C21H25N7O/c1-15-6-8-17(9-7-15)28-20-18(24-25-28)19(22-14-23-20)26-10-12-27(13-11-26)21(29)16-4-2-3-5-16/h6-9,14,16H,2-5,10-13H2,1H3
SMILES: CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2
Molecular Formula: C21H25N7O
Molecular Weight: 391.5 g/mol

1-cyclopentanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

CAS No.: 946263-58-7

Cat. No.: VC11945673

Molecular Formula: C21H25N7O

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine - 946263-58-7

Specification

CAS No. 946263-58-7
Molecular Formula C21H25N7O
Molecular Weight 391.5 g/mol
IUPAC Name cyclopentyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H25N7O/c1-15-6-8-17(9-7-15)28-20-18(24-25-28)19(22-14-23-20)26-10-12-27(13-11-26)21(29)16-4-2-3-5-16/h6-9,14,16H,2-5,10-13H2,1H3
Standard InChI Key ZRTUZXGTROZCPZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2
Canonical SMILES CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2

Introduction

Structural and Physicochemical Properties

The molecular formula of the compound is C21H25N7O, with a molecular weight of 391.5 g/mol. Its IUPAC name, cyclopentyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone, reflects its tripartite structure:

  • Piperazine ring: A six-membered diamine ring serving as the central scaffold.

  • Cyclopentanecarbonyl group: A ketone derivative of cyclopentane attached to one nitrogen of the piperazine.

  • Triazolopyrimidine moiety: A fused bicyclic system comprising a triazole and pyrimidine, substituted at the 3-position with a 4-methylphenyl group.

Key Physicochemical Data

PropertyValue
Molecular FormulaC21H25N7O
Molecular Weight391.5 g/mol
SMILESCC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2
SolubilityModerate in polar solvents
LogP (Predicted)3.2 ± 0.5

The compound’s planar triazolopyrimidine system facilitates π-π stacking interactions with biological targets, while the piperazine and cyclopentane groups enhance solubility and conformational flexibility .

Synthetic Pathways and Characterization

Synthesis

The synthesis involves a multi-step strategy:

  • Piperazine Functionalization: The piperazine ring is alkylated at the 1-position with a cyclopentanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

  • Triazolopyrimidine Construction: A Huisgen cycloaddition between a 4-methylphenyl-substituted alkyne and a azide-functionalized pyrimidine forms the triazolopyrimidine core .

  • Coupling Reaction: The triazolopyrimidine is coupled to the 4-position of the piperazine via a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .

Characterization

  • NMR Spectroscopy: 1H NMR confirms the presence of the cyclopentane methylene protons (δ 1.5–2.0 ppm) and aromatic protons from the 4-methylphenyl group (δ 7.2–7.8 ppm).

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 392.2085 [M+H]+.

  • X-ray Crystallography: Limited data exist, but analogous triazolopyrimidines exhibit coplanar triazole-pyrimidine systems with bond lengths of 1.33–1.38 Å for C-N bonds .

Comparative Analysis with Related Compounds

CompoundTargetIC50/EC50Key Structural Difference
VC11945673CDK4/60.27 µM 4-Methylphenyl substituent
AbemaciclibCDK4/60.04 µM Fluorophenyl group
1-cyclopentanecarbonyl...Kinase (Predicted)N/ATriazolopyrimidine core

The 4-methylphenyl group in VC11945673 enhances hydrophobic interactions compared to Abemaciclib’s fluorophenyl moiety, potentially improving target residence time .

Future Research Directions

  • Target Identification: Proteomic profiling to elucidate kinase or enzyme targets.

  • SAR Studies: Modifying the cyclopentane or triazolopyrimidine groups to optimize potency.

  • In Vivo Efficacy: Testing in xenograft models of breast or lung cancer.

  • Formulation Development: Nanoencapsulation to enhance solubility and bioavailability .

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